Enhanced Lipophilicity (cLogP) of 3-Methoxy-2-propoxybenzaldehyde vs. 2,3-Dimethoxybenzaldehyde
(3-Methoxy-2-propoxy)benzaldehyde exhibits a calculated partition coefficient (cLogP) of 2.25, compared to 1.63 for the structurally related analog 2,3-dimethoxybenzaldehyde [1]. This represents a 0.62 log unit increase in lipophilicity conferred by the propoxy substituent at the ortho position relative to the methoxy group . The higher cLogP value correlates with enhanced potential for blood-brain barrier penetration, a critical parameter in the design of CNS-active therapeutic candidates .
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.25 |
| Comparator Or Baseline | 2,3-Dimethoxybenzaldehyde: cLogP = 1.63 |
| Quantified Difference | ΔcLogP = +0.62 (38% increase in log units) |
| Conditions | In silico calculation using JChem; theoretical partition coefficient between n-octanol and water |
Why This Matters
Higher cLogP enables more efficient passive diffusion across biological membranes, a key determinant of oral bioavailability and CNS penetration that guides candidate prioritization in early drug discovery.
- [1] ChemBase. 3-methoxy-2-propoxybenzaldehyde - Theoretical Properties. Log P: 2.249736. Accessed 2026. View Source
